2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
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Overview
Description
2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid: Similar structure but lacks the acetyl group.
2-Acetylimidazo[2,1-b][1,3]thiazole: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid functional groups, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N2O3S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-7(5(2)12)15-9-10-6(8(13)14)3-11(4)9/h3H,1-2H3,(H,13,14) |
InChI Key |
QDGRKBQACGKAES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C(=O)O)C(=O)C |
Origin of Product |
United States |
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